

Application Notes and Protocols: Fluvalinate-d5 in Food Safety Testing

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Compound of Interest

Compound Name: Fluvalinate-d5

Cat. No.: B12415712

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Introduction

Fluvalinate is a synthetic pyrethroid insecticide and acaricide used to control a wide range of insects and mites on various crops and in honeybee hives to combat the Varroa mite.[1][2] Due to its potential for residues in food products such as fruits, vegetables, and honey, robust analytical methods are required to ensure consumer safety and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as **Fluvalinate-d5**, is crucial for achieving accurate and precise quantification of fluvalinate residues, particularly in complex food matrices. This document provides detailed application notes and protocols for the use of **Fluvalinate-d5** in food safety testing.

Isotopically labeled internal standards like **Fluvalinate-d5** are the gold standard in quantitative mass spectrometry-based analysis.[3][4][5] They exhibit nearly identical chemical and physical properties to their non-labeled counterparts, meaning they co-elute during chromatographic separation and experience similar effects during sample preparation and ionization. This allows for effective compensation for variations in extraction efficiency, sample volume, and matrix-induced signal suppression or enhancement, leading to more reliable and accurate results.

Quantitative Data Summary

The following table summarizes Maximum Residue Limits (MRLs) for fluvalinate in various food commodities and the performance of typical analytical methods for its detection. The use of **Fluvalinate-d5** as an internal standard is intended to achieve the accuracy and precision necessary to meet these regulatory and analytical requirements.

Commodity	Maximum Residue Limit (MRL) (mg/kg)	Analytical Method	Limit of Detection (LOD) (mg/kg)	Limit of Quantification (LOQ) (mg/kg)	Recovery (%)	Reference
Citrus Fruits	0.4	LC-MS/MS	-	0.01	-	
Cottonseed Oil	0.01	GC-MS/MS	-	-	-	
Wheat	0.01	LC-MS/MS	-	-	-	
Honey	No MRL required for veterinary use in bees in the EU	HPLC-DAD	0.000005	0.000012	88.7-98.9	
Beeswax	-	HPLC-DAD	0.00002	0.00005	85.3-96.4	
Various Crops	-	LC-MS	-	0.01	80-100	
Tomatoes	-	GC-MS	0.00163 - 0.0105	0.00543 - 0.035	83.84 - 119.73	

Note: MRLs can vary by country and region. The values presented are for illustrative purposes. The MRL for cottonseed oil and wheat are from Indian regulations for organic foods.

Experimental Protocols

Protocol 1: Multi-Residue Analysis of Fluvalinate in Fruits and Vegetables using QuEChERS and LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of fluvalinate residues in high-moisture food matrices like fruits and vegetables, employing **Fluvalinate-d5** as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

1. Materials and Reagents

- Fluvalinate analytical standard ($\geq 98\%$ purity)
- **Fluvalinate-d5** internal standard solution (e.g., 100 $\mu\text{g/mL}$ in acetonitrile)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) - optional, for highly pigmented samples
- 50 mL and 15 mL polypropylene centrifuge tubes
- Vortex mixer
- Centrifuge

2. Sample Preparation and Extraction

- Homogenization: Homogenize a representative portion of the food sample (e.g., 1-2 kg) to a uniform consistency.
- Weighing: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

- Internal Standard Spiking: Add a known amount of the **Fluvalinate-d5** internal standard solution (e.g., 100 μ L of a 1 μ g/mL solution) to the sample. This step is critical and should be done at the beginning of the extraction process.
- Extraction:
 - Add 10 mL of acetonitrile to the tube.
 - Cap the tube and shake vigorously for 1 minute.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
 - Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer: Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing the cleanup sorbents (e.g., 900 mg MgSO_4 , 150 mg PSA, and 150 mg C18). For samples with high pigment content, GCB can be included, but its use should be evaluated as it may adsorb planar pesticides.
- Cleanup: Cap the d-SPE tube and shake vigorously for 30 seconds.
- Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.

4. Final Extract Preparation and Instrumental Analysis

- Filtration: Take an aliquot of the cleaned-up extract and filter it through a 0.22 μ m syringe filter into an autosampler vial.
- LC-MS/MS Analysis: Analyze the extract using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) system.

LC-MS/MS Parameters (Illustrative)

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:

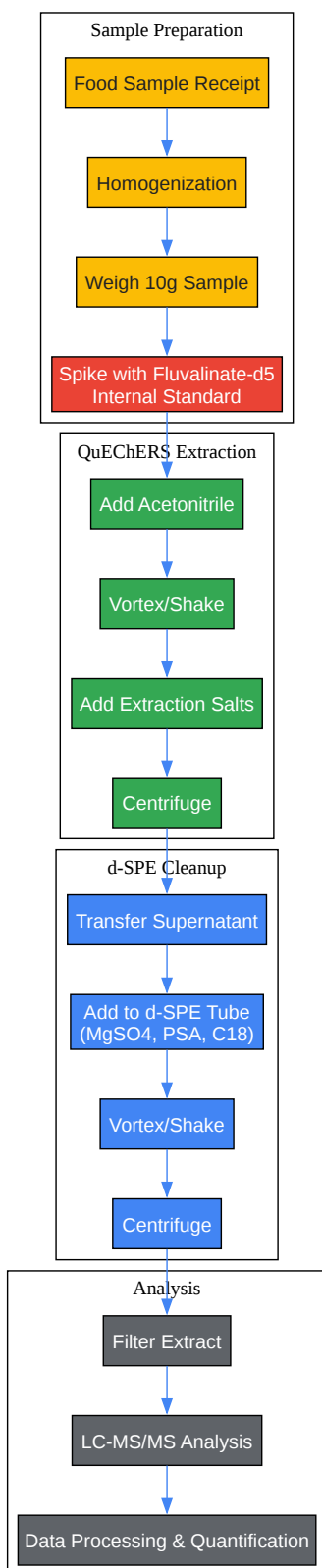
Compound	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Collision Energy (eV)
Fluvalinate	503.2	250.1	96.1	15
Fluvalinate-d5	508.2	250.1	96.1	15

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

5. Quantification Quantification is based on the ratio of the peak area of the native fluvalinate to the peak area of the **Fluvalinate-d5** internal standard. A calibration curve is constructed using standards prepared in a blank matrix extract, also spiked with the internal standard, to account for matrix effects.

Visualizations

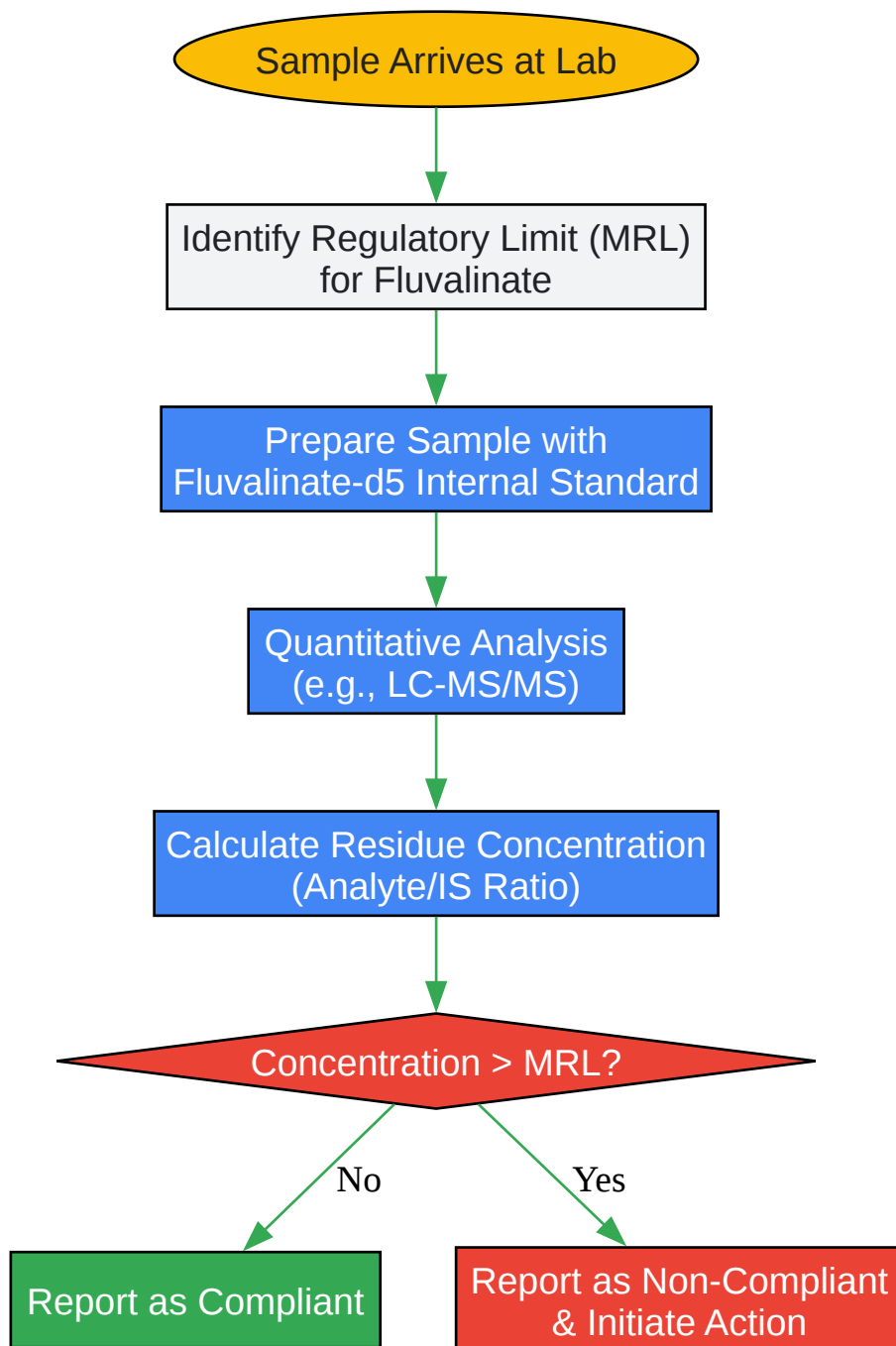
Experimental Workflow Diagram



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Caption: Experimental workflow for **Fluvalinate-d5** application in food safety testing.

Logical Flow of a Food Safety Testing Protocol



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